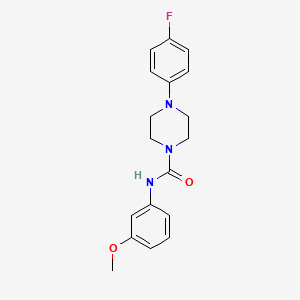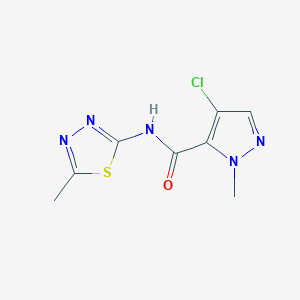![molecular formula C21H29N5O2 B5344609 6-[3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidin-1'-yl]nicotinonitrile](/img/structure/B5344609.png)
6-[3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidin-1'-yl]nicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidin-1'-yl]nicotinonitrile, commonly known as MIB-1, is a small molecule that has gained significant attention in recent years due to its potential applications in scientific research. MIB-1 is a potent and selective inhibitor of the protein-protein interaction between MDM2 and p53, which is a critical pathway in the regulation of cell proliferation and apoptosis.
作用機序
MIB-1 exerts its inhibitory effect on the MDM2-p53 interaction by binding to the hydrophobic pocket of MDM2, which is responsible for the interaction with p53. This binding prevents the formation of the MDM2-p53 complex and stabilizes the p53 protein, leading to the induction of apoptosis in cancer cells. The selectivity of MIB-1 for MDM2 over other proteins is due to the unique structure of the hydrophobic pocket in MDM2, which is different from other proteins.
Biochemical and Physiological Effects:
The inhibitory effect of MIB-1 on the MDM2-p53 interaction has been demonstrated in various biochemical and physiological assays. In vitro studies have shown that MIB-1 can induce apoptosis in cancer cells by activating the p53 pathway. In vivo studies using mouse models of cancer have also shown that MIB-1 can inhibit tumor growth and improve survival. Additionally, MIB-1 has been shown to have minimal toxicity and good pharmacokinetic properties, which are desirable characteristics for a potential therapeutic agent.
実験室実験の利点と制限
MIB-1 has several advantages for lab experiments. Firstly, it is a small molecule that can be easily synthesized and purified. Secondly, it has high selectivity for MDM2 over other proteins, which makes it a useful tool for studying the MDM2-p53 pathway. However, there are also limitations to the use of MIB-1 in lab experiments. Firstly, it is a potent inhibitor of the MDM2-p53 interaction, which can lead to off-target effects. Therefore, it is important to use appropriate controls and confirm the specificity of the effects observed. Secondly, MIB-1 has limited solubility in aqueous solutions, which can make it challenging to work with in certain assays.
将来の方向性
There are several future directions for the study of MIB-1. Firstly, further studies are needed to elucidate the molecular mechanism of action of MIB-1 and its effects on other cellular pathways. Secondly, the potential applications of MIB-1 in combination with other therapeutic agents should be explored. Thirdly, the development of more potent and selective MDM2 inhibitors based on the structure of MIB-1 is an area of active research. Finally, the use of MIB-1 as a tool for studying the MDM2-p53 pathway in vivo should be further investigated.
合成法
The synthesis of MIB-1 involves a multi-step process, starting from commercially available starting materials. The first step involves the preparation of 6-bromo-3-cyanopyridine, which is then reacted with 4-morpholinecarboxamide to form 6-(morpholin-4-ylcarbonyl)nicotinonitrile. This intermediate is then reacted with 1,4-dibromobutane and piperidine to form 6-[3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidin-1'-yl]nicotinonitrile. The final product is obtained after purification by column chromatography.
科学的研究の応用
MIB-1 has been extensively studied for its potential applications in cancer research. As mentioned earlier, MIB-1 is a potent and selective inhibitor of the MDM2-p53 interaction, which is a critical pathway in the regulation of cell proliferation and apoptosis. The overexpression of MDM2 is observed in many types of cancers, which leads to the degradation of p53 and the inhibition of its tumor suppressor function. By inhibiting the MDM2-p53 interaction, MIB-1 can restore the function of p53 and induce apoptosis in cancer cells. Therefore, MIB-1 has been investigated as a potential therapeutic agent for various types of cancers, including breast cancer, lung cancer, and leukemia.
特性
IUPAC Name |
6-[4-[3-(morpholine-4-carbonyl)piperidin-1-yl]piperidin-1-yl]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O2/c22-14-17-3-4-20(23-15-17)24-8-5-19(6-9-24)26-7-1-2-18(16-26)21(27)25-10-12-28-13-11-25/h3-4,15,18-19H,1-2,5-13,16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXRQFQRDFFYFQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCN(CC2)C3=NC=C(C=C3)C#N)C(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-N'-(4-fluorophenyl)urea](/img/structure/B5344531.png)
![(2R*,3S*,6R*)-5-(cyclopropylcarbonyl)-3-(2,3-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5344534.png)


![ethyl {[2-(3-oxa-9-azaspiro[5.5]undec-9-ylcarbonyl)phenyl]amino}acetate](/img/structure/B5344545.png)
![1-[4-(4-methylpiperazin-1-yl)pentanoyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5344560.png)
![N-(3-chloro-2-methylphenyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5344571.png)
![N-[5-oxo-1-(2-phenylethyl)pyrrolidin-3-yl]-1-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5344587.png)

![1-(methylsulfonyl)-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-3-piperidinecarboxamide](/img/structure/B5344594.png)
![N'-[(1-benzyl-1H-indol-3-yl)methylene]-2-(4-chloro-3-methylphenoxy)-2-methylpropanohydrazide](/img/structure/B5344601.png)
![N-(2-hydroxyethyl)-N-methyl-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5344618.png)
![4-methoxy-3-methyl-N-{4-methyl-3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}benzamide](/img/structure/B5344620.png)
![4-phenyl-3-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}-1H-pyrazol-5-amine](/img/structure/B5344631.png)